molecular formula C24H15F2N3O2 B2499078 5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866345-11-1

5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No. B2499078
CAS RN: 866345-11-1
M. Wt: 415.4
InChI Key: NOGAWLNAJQNUSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives involves complex organic reactions, often including cyclization and condensation steps. For instance, derivatives similar to the compound of interest can be synthesized from 1-benzyloxypyrazole, with the pyridine ring formation being a critical step involving cyclization of formyl groups and amino groups or iminophosphorane groups. Such processes underscore the intricate methods required to synthesize these compounds, demonstrating the complexity of reactions needed to introduce specific functional groups and achieve the desired molecular architecture (Pawlas et al., 2000).

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives showcases a fused ring system that is pivotal for their chemical properties and interactions. The fluoro-substituted benzene ring, as part of the molecular structure, introduces electron-withdrawing effects that can significantly influence the molecule's reactivity and stability. For instance, derivatives of pyrazoloquinoline exhibit variations in dihedral angles and crystal packing, influenced by substituents like fluorine, which can affect intermolecular interactions and thus, the overall molecular conformation (Wang et al., 2010).

Chemical Reactions and Properties

Pyrazoloquinoline derivatives undergo various chemical reactions, demonstrating a range of chemical properties, including their reactivity towards different reagents and conditions. The presence of fluorine atoms on the benzyl and phenyl rings can influence these properties by affecting the electron density around the molecule, thus altering its reactivity pattern. The synthesis pathways often involve regioselective condensation and cyclization, highlighting the compound's capacity for forming complex molecular structures through precise chemical transformations (Szlachcic et al., 2017).

Physical Properties Analysis

The physical properties of pyrazoloquinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are significantly influenced by the molecular structure and the presence of substituents. For example, the introduction of fluorine atoms can affect the compound's polarity, impacting its solubility in different solvents and its crystal packing in the solid state (Quiroga et al., 2015).

Scientific Research Applications

Synthesis and Chemical Properties

Compounds related to "5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline" have been synthesized through various methods, emphasizing the versatility and adaptability of their chemical frameworks for different applications. For instance, the synthesis of 1-hydroxy-substituted pyrazolo[3,4-c]- and pyrazolo[4,3-c]quinolines showcases advanced organic synthesis techniques, revealing the compounds' potential in developing novel chemical entities with tailored properties (J. Pawlas, et al., 2000).

Applications in Medicinal Chemistry

Quinoline derivatives, including those related to the query compound, are known for their bioactive properties. They have been studied for their potential as fluorophores in biochemistry and medicine, particularly in studying various biological systems. This underscores their utility in designing sensitive and selective compounds for biological applications (I. Aleksanyan, L. Hambardzumyan, 2013).

Furthermore, some derivatives have shown significant antitubercular activity against Mycobacterium tuberculosis, highlighting the class's potential in developing new antimicrobial agents (S. Kantevari, et al., 2011). Another area of interest is the exploration of benzodiazepine binding activities, indicating the relevance of such compounds in neuroscience and potential therapeutic applications (J. Francis, et al., 1991).

Antioxidant Properties

The regioselective synthesis of spiroquinolines and their evaluation as antioxidants exemplify the compound's potential in developing novel antioxidants. These studies provide a foundation for exploring the antioxidant capabilities of quinoline derivatives, which could be pivotal in designing new therapeutic agents (Paras J Patel, et al., 2022).

properties

IUPAC Name

5-(4-fluorophenyl)-8-[(4-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F2N3O2/c25-16-5-1-14(2-6-16)11-29-12-19-23(15-3-7-17(26)8-4-15)27-28-24(19)18-9-21-22(10-20(18)29)31-13-30-21/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGAWLNAJQNUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=C(C=C5)F)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

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